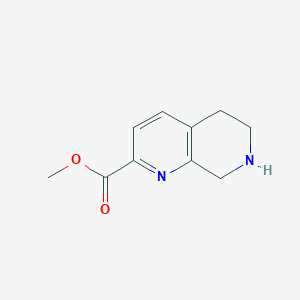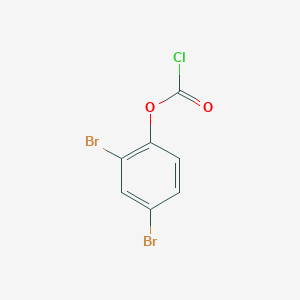
2,4-Dibromophenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromophenyl chloroformate is an organic compound with the molecular formula C7H3Br2ClO2. It is a derivative of phenyl chloroformate, where two bromine atoms are substituted at the 2nd and 4th positions of the phenyl ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromophenyl chloroformate can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of 2,4-dibromophenol with phosgene in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is typically carried out at temperatures ranging from 10°C to 40°C with constant stirring for 1-2 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Formation of Mixed Anhydrides: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: Used in nucleophilic substitution reactions to form carbamates.
Alcohols: Used in esterification reactions to form carbonate esters.
Carboxylic Acids: Used in the formation of mixed anhydrides.
Bases: Such as triethylamine (TEA) to absorb HCl produced during reactions.
Major Products Formed
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Scientific Research Applications
2,4-Dibromophenyl chloroformate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dibromophenyl chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
2,4-Dibromophenyl chloroformate can be compared with other chloroformate esters such as:
Methyl Chloroformate: A simple chloroformate ester used in organic synthesis.
Benzyl Chloroformate: Used to introduce the carboxybenzyl (Cbz) protecting group.
Fluorenylmethyloxycarbonyl Chloride (FMOC): Used to introduce the FMOC protecting group.
The uniqueness of this compound lies in its bromine substitutions, which can influence its reactivity and applications compared to other chloroformate esters.
Properties
Molecular Formula |
C7H3Br2ClO2 |
|---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
(2,4-dibromophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Br2ClO2/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H |
InChI Key |
DIORTMNPYLGPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13222735.png)
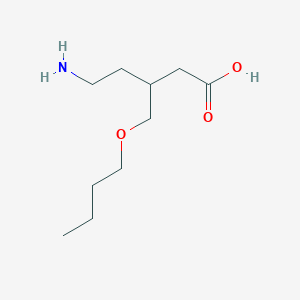
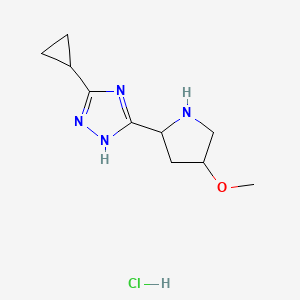
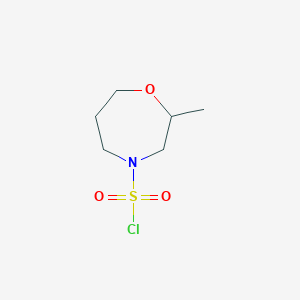
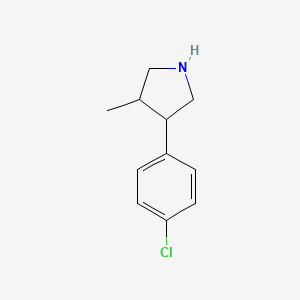
![1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13222751.png)
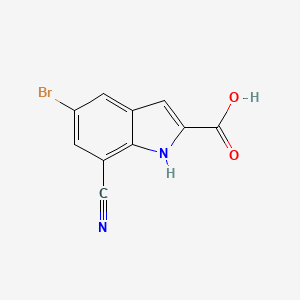

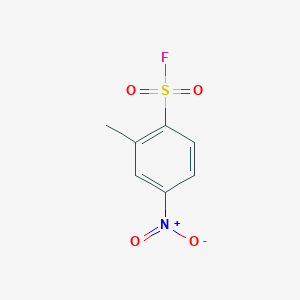
![1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13222763.png)
![3-[(3-Chlorobenzyl)amino]propanoic acid](/img/structure/B13222769.png)

![2-[(Dimethylamino)methyl]-2-ethylbutanal](/img/structure/B13222776.png)
